molecular formula C10H7N3O3 B1353759 6-(4-Nitrophenyl)pyridazin-3-ol CAS No. 105537-49-3

6-(4-Nitrophenyl)pyridazin-3-ol

Cat. No. B1353759
CAS RN: 105537-49-3
M. Wt: 217.18 g/mol
InChI Key: IKBFYMXTFYZVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Nitrophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives like “6-(4-Nitrophenyl)pyridazin-3-ol” has been explored in various studies . Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .


Molecular Structure Analysis

The molecular structure of “6-(4-Nitrophenyl)pyridazin-3-ol” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions .


Chemical Reactions Analysis

Pyridazine derivatives have been shown to participate in a wide range of chemical reactions . For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

Pharmacology

Pyridazinone derivatives have been evaluated for their potential as PDE-III inhibitors , which are important in cardiovascular research. They could be used to develop treatments for conditions like heart failure .

Medicinal Chemistry

Some pyridazinone compounds have shown the ability to inhibit calcium ion influx, which is crucial for platelet aggregation. This suggests a possible application in creating antiplatelet medications .

Vasorelaxant Agents

Certain pyridazinones have been studied for their vasorelaxant activity, indicating a potential use in treating hypertension or other cardiovascular diseases by relaxing blood vessels .

properties

IUPAC Name

3-(4-nitrophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYMXTFYZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)pyridazin-3-ol

Synthesis routes and methods

Procedure details

15 g of 4-nitroacetophenone are converted into the pyridazinone in accordance with with GWP 1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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